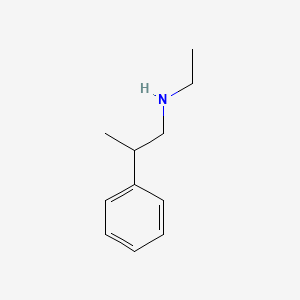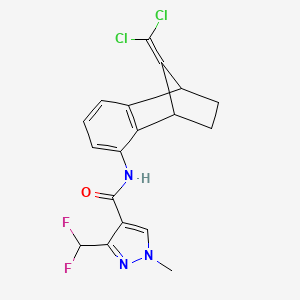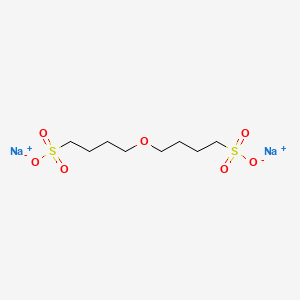
Buspirone n-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buspirone n-oxide is a metabolite of buspirone, an anxiolytic drug primarily used to treat anxiety disorders, particularly generalized anxiety disorder.
Preparation Methods
The synthesis of buspirone n-oxide involves the oxidation of buspirone. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Chemical Reactions Analysis
Buspirone n-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to buspirone.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to different derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Buspirone n-oxide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of buspirone.
Biology: Research has shown that this compound can modulate neurotransmitter systems, making it useful in neuropharmacological studies.
Medicine: It is investigated for its potential therapeutic effects in treating anxiety and other neurological disorders.
Industry: This compound is used in the pharmaceutical industry for the development of new anxiolytic drugs
Mechanism of Action
The mechanism of action of buspirone n-oxide involves its interaction with serotonin and dopamine receptors. It acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at dopamine D3 receptors. This dual action helps in modulating neurotransmitter levels in the brain, thereby exerting anxiolytic effects .
Comparison with Similar Compounds
Buspirone n-oxide is unique compared to other similar compounds due to its specific receptor interactions and metabolic profile. Similar compounds include:
Buspirone: The parent compound, primarily used as an anxiolytic.
8-Hydroxybuspirone: Another metabolite of buspirone with different pharmacological properties.
1-(2-Pyrimidinyl)piperazine: A common metabolite of many anxiolytic drugs, including buspirone
This compound stands out due to its specific oxidation state and its unique interactions with neurotransmitter receptors, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
8-[4-(1-oxido-4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O3/c27-18-16-21(6-1-2-7-21)17-19(28)25(18)10-3-4-13-26(29)14-11-24(12-15-26)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFOIYSPRVISSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC[N+]3(CCN(CC3)C4=NC=CC=N4)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220747-81-9 |
Source


|
| Record name | Buspirone N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220747819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUSPIRONE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5KFQ9MG8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is buspirone N-oxide formed and what is its significance in buspirone metabolism?
A1: this compound (Bu N-oxide) is a metabolite of buspirone generated primarily via N-oxidation on the piperazine ring of the buspirone molecule. Although a minor metabolic pathway compared to N-dealkylation and hydroxylation, research indicates that CYP3A4 is the primary enzyme responsible for this transformation in human liver microsomes. The study also established the apparent Km value for Bu N-oxide formation as 34.0 μM in pooled human liver microsomes, highlighting the enzyme's affinity for buspirone in this metabolic pathway.
Q2: Are there efficient methods for synthesizing this compound for research purposes?
A2: Yes, research suggests that Davis' reagent (2-(Phenyl sulfonyl)-3-phenyloxaziridine) facilitates a facile preparation of this compound. This suggests a pathway for researchers to readily synthesize this compound, enabling further investigations into its specific properties and potential biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

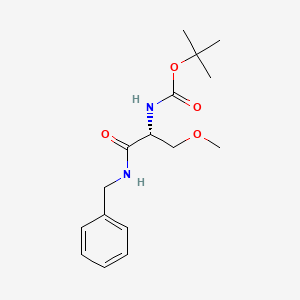
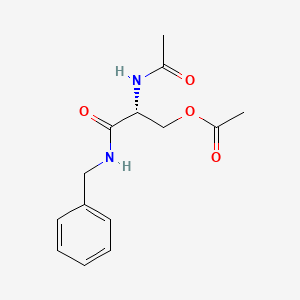
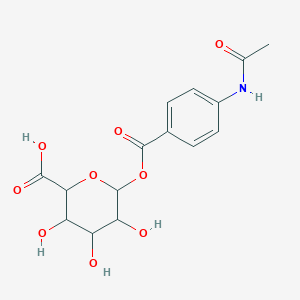
![5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid](/img/structure/B602331.png)
![Benzo[a]pyrene-3,6-dione](/img/structure/B602333.png)
